molecular formula C5H8N2S B3046861 N2-Methylthiophene-2,3-diamine CAS No. 1314915-78-0

N2-Methylthiophene-2,3-diamine

Cat. No. B3046861
CAS RN: 1314915-78-0
M. Wt: 128.2 g/mol
InChI Key: VGEGOJQWIRRXDC-UHFFFAOYSA-N
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Description

N2-Methylthiophene-2,3-diamine is a chemical compound with the molecular formula C5H8N2S and a molecular weight of 128.2 . It is primarily used for research and development purposes .


Physical And Chemical Properties Analysis

N2-Methylthiophene-2,3-diamine is a chemical compound with the molecular formula C5H8N2S and a molecular weight of 128.2 . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

1. Electrochemical Sensing and Detection

N2-Methylthiophene-2,3-diamine derivatives exhibit significant potential in electrochemical sensing and detection. For instance, a study demonstrated the use of a poly(3-methylthiophene) modified electrode for the selective and sensitive determination of dopamine, a critical neurotransmitter. The electrode, featuring a hybrid film of poly(3-methylthiophene) and carbon nanotubes, showed enhanced current response and reduced interference from other substances, indicating its usefulness in medical diagnostics and biochemical analysis (Wang et al., 2006). Another research explored the electropolymerization of 3-Methylthiophene for creating films with electrocatalytic properties, useful in detecting substances like ascorbic acid and dopamine (Zhang et al., 2006).

2. Antibacterial Activities

Compounds derived from N2-Methylthiophene-2,3-diamine have shown promise in antibacterial applications. A study on phenylthiazole and phenylthiophene pyrimidindiamine derivatives, including modifications of N2-Methylthiophene-2,3-diamine, revealed strong antibacterial activities against common pathogens such as E. coli and S. aureus. One compound, in particular, exhibited the capability to destroy bacterial cell membranes, a mechanism less likely to induce resistance, making it a potential alternative to conventional antibiotics (Fan et al., 2020).

3. Application in Organic Electrochemistry

The application of N2-Methylthiophene-2,3-diamine derivatives extends to organic electrochemistry. For example, a novel electrochemical sensor based on silver nanoparticles and poly(3-methylthiophene) was developed for detecting galantamine, an alkaloid used in treating Alzheimer's disease. This sensor displayed high sensitivity and effectiveness, indicating its potential for medical diagnostics (Arvand et al., 2017).

4. Asymmetric Synthesis and Catalysis

N2-Methylthiophene-2,3-diamine and its derivatives play a crucial role in asymmetric synthesis and catalysis. The 1,2-diamine motif, found in many natural products and pharmaceuticals, is often synthesized using diamination reactions. These reactions, facilitated by metal-catalyzed processes involving N2-Methylthiophene-2,3-diamine structures, are essential for constructing complex natural products and drug molecules (Cardona & Goti, 2009).

5. Catalytic Applications

In the field of catalysis, derivatives of N2-Methylthiophene-2,3-diamine have shown effectiveness. Research on the hydrodesulfurization (HDS) of synthetic gasoline over a sulfided CoMo/Al2O3 catalyst revealed the impact of adding potassium to improve selectivity in HDS, minimizing olefin hydrogenation. This research highlights the role of N2-Methylthiophene-2,3-diamine derivatives in refining processes and fuel quality improvement (Mey et al., 2004).

Safety and Hazards

The safety data sheet for N2-Methylthiophene-2,3-diamine suggests that it should be used with caution. If inhaled, the victim should be moved into fresh air. If not breathing, artificial respiration should be given, and a doctor should be consulted immediately . Following skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes .

properties

IUPAC Name

2-N-methylthiophene-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-7-5-4(6)2-3-8-5/h2-3,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEGOJQWIRRXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CS1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90603443
Record name N~2~-Methylthiophene-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Methylthiophene-2,3-diamine

CAS RN

1314915-78-0
Record name N~2~-Methylthiophene-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90603443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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